molecular formula C18H19NO2 B268480 N-[3-(allyloxy)phenyl]-3-phenylpropanamide

N-[3-(allyloxy)phenyl]-3-phenylpropanamide

Cat. No. B268480
M. Wt: 281.3 g/mol
InChI Key: OZQLDJJEXWGWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(allyloxy)phenyl]-3-phenylpropanamide, also known as AP-237, is a synthetic opioid that has gained attention in the scientific community for its potential use as a pain reliever. This compound was first synthesized in 1957 by a team of researchers led by Albert Hofmann. Since then, AP-237 has been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential medical applications.

Mechanism of Action

The mechanism of action of N-[3-(allyloxy)phenyl]-3-phenylpropanamide is not well-understood. However, it is believed to act on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. N-[3-(allyloxy)phenyl]-3-phenylpropanamide is thought to bind to this receptor, causing a reduction in pain perception.
Biochemical and Physiological Effects
N-[3-(allyloxy)phenyl]-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing pain perception, N-[3-(allyloxy)phenyl]-3-phenylpropanamide has been found to have sedative effects in rats. It has also been shown to have antitussive effects, which could make it useful in treating coughs.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(allyloxy)phenyl]-3-phenylpropanamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not well-understood, which makes it difficult to design experiments that can fully investigate its potential medical applications.

Future Directions

There are a number of future directions for research on N-[3-(allyloxy)phenyl]-3-phenylpropanamide. One area of interest is investigating its potential use as a pain reliever in humans. Another area of interest is investigating its potential use in treating coughs. Additionally, more research is needed to fully understand the mechanism of action of N-[3-(allyloxy)phenyl]-3-phenylpropanamide, which could lead to the development of new and more effective pain relievers.

Synthesis Methods

The synthesis of N-[3-(allyloxy)phenyl]-3-phenylpropanamide involves the reaction of allyl bromide with 3-hydroxyacetophenone, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with acetyl chloride to form N-[3-(allyloxy)phenyl]-3-phenylpropanamide. This synthesis method has been well-documented in the scientific literature.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-3-phenylpropanamide has been the subject of numerous scientific studies investigating its potential use as a pain reliever. In one study, N-[3-(allyloxy)phenyl]-3-phenylpropanamide was found to be effective in reducing pain in rats without causing significant side effects. Another study found that N-[3-(allyloxy)phenyl]-3-phenylpropanamide was able to relieve pain in mice without causing respiratory depression, which is a common side effect of opioids.

properties

Product Name

N-[3-(allyloxy)phenyl]-3-phenylpropanamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3-phenyl-N-(3-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C18H19NO2/c1-2-13-21-17-10-6-9-16(14-17)19-18(20)12-11-15-7-4-3-5-8-15/h2-10,14H,1,11-13H2,(H,19,20)

InChI Key

OZQLDJJEXWGWKA-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.